molecular formula C8H8FNOS B8503096 4-Fluoro-2-(methylthio)benzamide

4-Fluoro-2-(methylthio)benzamide

Cat. No.: B8503096
M. Wt: 185.22 g/mol
InChI Key: PUOZGKJABUIWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(methylthio)benzamide is a benzamide derivative characterized by a fluorine atom at the para position and a methylthio (-SMe) group at the ortho position of the benzamide core. The compound’s structure combines electron-withdrawing (fluoro) and lipophilic (methylthio) substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H8FNOS

Molecular Weight

185.22 g/mol

IUPAC Name

4-fluoro-2-methylsulfanylbenzamide

InChI

InChI=1S/C8H8FNOS/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

PUOZGKJABUIWDW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • In , the methylthio-substituted analog exhibited a higher activity score (7.6) compared to its fluoro counterpart (1.8), suggesting substituent-dependent bioactivity .
  • Fluorine’s electron-withdrawing nature may modulate electronic properties, affecting binding interactions in biological targets.

Anticancer and Antiviral Activity

  • Compound 19 (): A fluorobenzylidene-thiazolidinone benzamide derivative with a methylthio group demonstrated moderate anticancer activity (43% yield) .
  • Compound 4d (): A diamide containing fluorine and benzothiazole moieties showed 73.2% and 68.1% antiproliferation activity against PC3 and Bcap37 cells at 10 µM, highlighting fluorine’s role in enhancing cytotoxicity .

Antimicrobial Activity

  • Compounds 17–20 (): Methylthio-containing benzamides exhibited variable antimicrobial activities. For example, compound 18 (2-fluorobenzylidene) showed a higher yield (74%) and activity than compound 17 (4-chloro), suggesting substituent position impacts efficacy .

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